molecular formula C20H22N4O3S B2943946 1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea CAS No. 2034376-64-0

1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea

Cat. No. B2943946
CAS RN: 2034376-64-0
M. Wt: 398.48
InChI Key: XRKLNKLJVTVOAS-UHFFFAOYSA-N
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Description

1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea is a useful research compound. Its molecular formula is C20H22N4O3S and its molecular weight is 398.48. The purity is usually 95%.
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Scientific Research Applications

Virtual Screening and Pharmacokinetic Characterization

Virtual screening targeting the urokinase receptor (uPAR) identified analogues showing potential in inhibiting breast tumor metastasis. Compounds demonstrated inhibition of MDA-MB-231 cell invasion, migration, and adhesion, along with angiogenesis blocking capabilities. One compound, in particular, showed favorable pharmacokinetic properties, including a significant reduction in tumor volumes and metastasis in a mouse model, highlighting its potential as a starting point for next-generation therapeutic agents (F. Wang et al., 2011).

Synthesis and Antitumor Activity of Pyrazolines

The synthesis of bis-pyrazolyl-thiazoles incorporating the thiophene moiety has been explored, revealing promising anti-tumor activities against hepatocellular carcinoma (HepG2) cell lines. This research indicates the potential of such compounds for developing novel anticancer agents (S. M. Gomha et al., 2016).

Anti-HIV Activity

Novel uracil analogues have been synthesized and evaluated for their anti-HIV-1 activity. Some derivatives were found to be extremely potent, offering insights into the development of new therapeutic agents for treating HIV-1 infections (K. Danel et al., 1996).

Antioxidant Activity Studies

Research into the antioxidant activities of various heterocyclic compounds, including those with sulfonamido moieties, has been conducted. Some compounds showed high antibacterial and antioxidant activities, suggesting their potential for pharmaceutical applications (M. E. Azab et al., 2013).

properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-3-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3S/c1-13-19(16-5-8-28-11-16)14(2)24(23-13)7-6-21-20(25)22-10-15-3-4-17-18(9-15)27-12-26-17/h3-5,8-9,11H,6-7,10,12H2,1-2H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRKLNKLJVTVOAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNC(=O)NCC2=CC3=C(C=C2)OCO3)C)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea

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